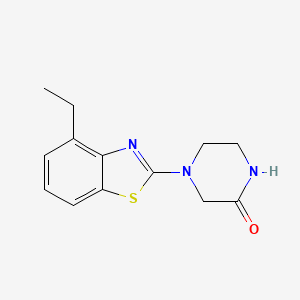

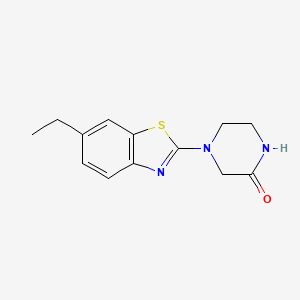

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole-piperazine hybrids have been designed, synthesized, and evaluated as multifunctional ligands against various diseases . These hybrid molecules have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ1-42 aggregation .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions including Mannich reaction under conventional heating and improved microwave irradiations .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Benzothiazole derivatives, including “4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one”, have shown significant antibacterial potential . They inhibit several key bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This wide range of inhibitory activity makes them promising candidates for the development of novel antibiotics.

Anti-tubercular Applications

Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Treatment of Diabetes

Benzothiazole derivatives have been used in the treatment of diabetes . They have been found to have a significant impact on the regulation of blood sugar levels, making them potential candidates for the development of new antidiabetic drugs.

Treatment of Epilepsy

Benzothiazole derivatives have also been used in the treatment of epilepsy . They have been found to have anticonvulsant properties, which could potentially be used to control seizures in epileptic patients.

Anti-inflammatory Applications

Benzothiazole derivatives have shown potential as anti-inflammatory agents . They could potentially be used to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases.

Treatment of Amyotrophic Lateral Sclerosis (ALS)

Benzothiazole derivatives have been used in the treatment of ALS , a neurodegenerative disease that affects nerve cells in the brain and spinal cord.

Analgesic Applications

Benzothiazole derivatives have been found to have analgesic properties , making them potential candidates for the development of new pain-relieving medications.

Antiviral Applications

Benzothiazole derivatives have shown potential as antiviral agents . They could potentially be used in the treatment of various viral infections.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

tuberculosis . As dopamine and serotonin antagonists, these compounds can interfere with the neurotransmitter signaling pathways .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition ofM. tuberculosis , suggesting they may affect the biochemical pathways of this bacterium . As dopamine and serotonin antagonists, these compounds likely impact the neurotransmitter signaling pathways .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

tuberculosis , suggesting they may have a bactericidal effect. As dopamine and serotonin antagonists, these compounds can alter neurotransmitter signaling, which may have implications for mood and behavior .

Eigenschaften

IUPAC Name |

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRCEHSUFAWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)

![3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426335.png)

![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)

![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)

![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)

![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)

![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)